Olsalazine-d3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10N2O6 |

|---|---|

Molecular Weight |

306.25 g/mol |

IUPAC Name |

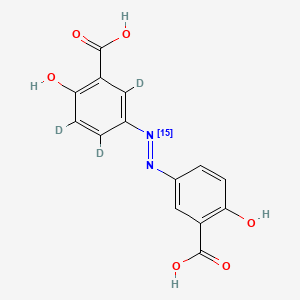

3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxy(15N)benzoic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D,15+1 |

InChI Key |

QQBDLJCYGRGAKP-ATQUKUPRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Olsalazine-d3,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olsalazine-d3,15N is a stable, isotopically labeled form of Olsalazine, an anti-inflammatory agent primarily used in the treatment of ulcerative colitis. This technical guide provides an in-depth overview of this compound, its core application as an internal standard in analytical methodologies, and the foundational pharmacology of its parent compound, Olsalazine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support its use in research and development.

Introduction to Olsalazine

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for targeted delivery to the colon.[1][2] Structurally, it consists of two molecules of 5-ASA linked by an azo bond.[2] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA molecules to exert their anti-inflammatory effects locally in the colon.[1][2] This mechanism minimizes systemic absorption of 5-ASA and reduces potential side effects.

Primary Use and Mechanism of Action

Olsalazine is indicated for the maintenance of remission of ulcerative colitis in adult patients, particularly those intolerant to sulfasalazine. Its therapeutic effect is derived from the anti-inflammatory properties of its active metabolite, 5-ASA. 5-ASA is believed to modulate local inflammatory responses in the colon through the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.

This compound: The Labeled Internal Standard

This compound is a synthetic derivative of Olsalazine in which specific hydrogen and nitrogen atoms have been replaced with their heavier isotopes, deuterium (d) and nitrogen-15 (15N), respectively. This isotopic labeling renders the molecule chemically identical to Olsalazine but with a distinct, higher molecular weight.

Primary Application: Internal Standard for Quantitative Analysis

The primary and critical use of this compound is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such applications, a known quantity of this compound is added to biological samples (e.g., plasma, urine) prior to sample preparation and analysis.

Key advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: It co-elutes with the unlabeled analyte (Olsalazine) and experiences similar ionization suppression or enhancement, allowing for accurate correction of matrix-induced signal variability.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, it compensates for variations in sample extraction, injection volume, and instrument response.

-

Reliable Quantification: It ensures robust and reproducible quantification of Olsalazine in complex biological matrices, which is essential for pharmacokinetic and metabolic studies.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Olsalazine and its metabolites, which are critical for designing and interpreting studies that would utilize this compound.

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Parameter | Olsalazine | Olsalazine-O-Sulfate (Olsalazine-S) | 5-Aminosalicylic Acid (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |

| Systemic Bioavailability | < 5% | - | - | - |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-3 weeks (steady state) | 4-8 hours | - |

| Plasma Half-life (t1/2) | ~0.9 hours | ~7 days | - | - |

| Plasma Protein Binding | >99% | >99% | 74% | 81% |

Data compiled from multiple sources.

Table 2: Excretion Profile of Orally Administered Labeled Olsalazine

| Excretion Route | Form | Percentage of Total Recovery |

| Urine | N-acetyl-5-ASA | >90% of urinary metabolites |

| 5-ASA | Small amounts | |

| Feces | 5-ASA and its metabolites | Major route of elimination |

Based on studies with 14C-labeled Olsalazine.

Experimental Protocols

General Protocol for Quantitative Analysis of Olsalazine in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a typical workflow for a pharmacokinetic study.

-

Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of Olsalazine. Process the blood to obtain plasma and store it at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (the internal standard).

-

Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Olsalazine and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Olsalazine to the peak area of this compound against the concentration of Olsalazine standards.

-

Determine the concentration of Olsalazine in the plasma samples from the calibration curve.

-

Visualizations

Metabolic Pathway of Olsalazine

Caption: Metabolic conversion of Olsalazine to its active form and metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Generalized workflow for pharmacokinetic analysis of Olsalazine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Olsalazine in biological matrices. Its use as an internal standard is fundamental to robust pharmacokinetic and metabolism studies, which are essential for the ongoing research and development of aminosalicylate-based therapies for inflammatory bowel diseases. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a research setting.

References

Olsalazine-d3,15N CAS number and molecular weight

An In-Depth Technical Guide to Olsalazine-d3,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Data Presentation

While a specific CAS number for this compound is not publicly available, the CAS number for the parent compound, Olsalazine, is provided. The molecular weight for the isotopically labeled compound has been calculated based on the molecular formula of Olsalazine.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Parent Compound CAS Number | 15722-48-2 | [1][2] |

| Molecular Formula | C₁₄H₇D₃N₂O₆ | - |

| Calculated Molecular Weight | 307.27 g/mol | Calculated |

| Parent Compound Molecular Weight | 302.24 g/mol | [1] |

| Olsalazine Sodium CAS Number | 6054-98-4 | |

| Olsalazine Sodium Molecular Weight | 346.20 g/mol |

Note on Molecular Weight Calculation: The molecular weight of this compound was calculated by taking the molecular weight of Olsalazine (C₁₄H₁₀N₂O₆), subtracting the mass of three hydrogen atoms and two ¹⁴N nitrogen atoms, and adding the mass of three deuterium atoms and two ¹⁵N nitrogen atoms.

Mechanism of Action

Olsalazine is a prodrug that is specifically designed for targeted delivery to the colon. It consists of two molecules of 5-aminosalicylic acid (5-ASA), also known as mesalamine, linked by an azo bond.

The key steps in its mechanism of action are as follows:

-

Transit to the Colon: After oral administration, Olsalazine remains largely unabsorbed in the small intestine and travels to the colon.

-

Bacterial Cleavage: In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond of Olsalazine.

-

Release of 5-ASA: This cleavage releases two active molecules of 5-ASA into the colonic lumen.

-

Anti-inflammatory Effects: 5-ASA exerts its therapeutic effects locally on the colonic mucosa. The primary mechanisms of 5-ASA's anti-inflammatory action include:

-

Inhibition of Prostaglandin and Leukotriene Synthesis: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Scavenging of Reactive Oxygen Species: Mesalamine may also act as a scavenger of reactive oxygen free radicals, which contribute to inflammation.

-

Modulation of NF-κB Signaling: 5-ASA may interfere with the production of inflammatory cytokines and modulate the nuclear factor-kappa B (NF-κB) signaling pathway.

-

This targeted delivery system ensures high concentrations of the active drug at the site of inflammation in ulcerative colitis, while minimizing systemic absorption and potential side effects.

Signaling Pathway of Olsalazine Metabolism and Action

Caption: Metabolic activation and mechanism of action of Olsalazine.

Experimental Protocols

Olsalazine is frequently evaluated in preclinical studies using animal models of colitis. The following are detailed methodologies for commonly cited experiments.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model that mimics the clinical and histological features of ulcerative colitis.

-

Animal Model: 8-10 week old male C57BL/6 or BALB/c mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Acute Colitis:

-

Dextran sulfate sodium (molecular weight 36,000-50,000 Da) is dissolved in drinking water at a concentration of 2-5% (w/v).

-

The DSS solution is provided as the sole source of drinking water for 5-7 consecutive days.

-

Control mice receive regular drinking water.

-

-

Olsalazine Administration:

-

Olsalazine is administered orally via gavage at a typical dose of 50-100 mg/kg/day.

-

Treatment can be prophylactic (starting before or concurrently with DSS) or therapeutic (starting after the onset of colitis symptoms).

-

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

-

Macroscopic Evaluation: At the end of the study, the colon is excised, and its length and weight are measured. Inflammation typically leads to a shortened and thickened colon.

-

Histological Analysis: A segment of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

In Vitro Assessment of Anti-inflammatory Effects

These protocols are used to investigate the direct effects of 5-ASA on cellular inflammatory responses.

-

Cell Culture Models: Co-cultures of intestinal epithelial cells (e.g., Caco-2) and macrophages (e.g., THP-1) are often used to model the gut environment.

-

Cytokine Secretion Assay:

-

Co-cultures are pre-treated with various concentrations of 5-ASA.

-

Inflammation is stimulated by adding lipopolysaccharide (LPS).

-

The supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-8 are measured using ELISA.

-

-

NF-κB Pathway Analysis:

-

Colon epithelial cells (e.g., HT-29) are pre-treated with 5-ASA.

-

The cells are then stimulated with TNF-α to activate the NF-κB pathway.

-

Cell lysates are analyzed by Western blot to measure the phosphorylation of IκBα, a key step in NF-κB activation.

-

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for evaluating Olsalazine in a mouse model of colitis.

References

Navigating the Acquisition and Application of Isotopically Labeled Olsalazine-d3,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the procurement and potential utilization of Olsalazine-d3,15N, a stable isotope-labeled derivative of the anti-inflammatory drug Olsalazine. Given that this compound is not a standard catalog product, this document focuses on custom synthesis providers and outlines a prospective synthesis and analysis protocol. Furthermore, it details the established mechanism of action of Olsalazine to provide context for its research applications.

Commercial Availability: Custom Synthesis Providers

This compound is a specialized molecule requiring custom synthesis. Several companies with expertise in stable isotope labeling offer services to produce such compounds on demand. Researchers seeking to procure this compound should contact these vendors for a confidential consultation and quote. Key considerations for custom synthesis include desired isotopic enrichment, chemical purity, required quantity, and analytical data package.

| Supplier | Service Highlights | Typical Analytical Data Provided |

| MedChemExpress | Custom synthesis of stable isotope-labeled compounds (D, 13C, 15N). Offers high isotopic enrichment (≥98%) and purity.[1] | Certificate of Analysis (CoA), LC/GC-MS, NMR.[1] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Extensive experience in synthesizing stable isotope-labeled compounds since 1981. Provides custom synthesis and custom mixtures.[2] | Certificate of Analysis (CoA) including chromatographic purity (GC, HPLC, LC-MS), isotopic enrichment (MS or NMR), and identity confirmation (NMR or IR).[2] |

| BOC Sciences | Specializes in custom synthesis of isotope-labeled intermediates with a focus on controlling isotopic distribution and structure.[] | Rigorous analytical checks to ensure high purity and precise isotopic labeling. |

| ArtMolecule | Over 20 years of expertise in custom synthesis of stable isotope-labeled materials (D, 13C, 15N, 18O). | Ensures sufficient isotopic labeling to avoid analyte contamination and isotope overlapping in MS assays. |

| Selcia (a Eurofins company) | Specializes in the custom synthesis of compounds labeled with stable isotopes like 13C, 15N, and Deuterium. | Comprehensive analytical data package including full spectroscopic analysis, experimental documentation, and a Certificate of Analysis (NMR, HPLC, MS). Can provide GLP-certified analyses. |

Experimental Protocols

The following sections outline a potential synthetic route and analytical methods for this compound based on established synthesis procedures for Olsalazine and general practices in isotopic labeling.

Proposed Synthesis of this compound

The synthesis of this compound would likely adapt known methods for preparing Olsalazine, which primarily involve the diazotization of 5-aminosalicylic acid (5-ASA or mesalazine) followed by a coupling reaction. To introduce the isotopic labels, a custom-synthesized, labeled 5-ASA precursor would be required.

Starting Material: 5-Amino-2-hydroxybenzoic-d3,15N acid. The deuterium label would likely be on the aromatic ring, and the nitrogen-15 on the amino group. The synthesis of this starting material is a critical first step and would be a significant part of the custom synthesis project.

Step 1: Diazotization of 5-Amino-2-hydroxybenzoic-d3,15N acid A solution of 5-Amino-2-hydroxybenzoic-d3,15N acid in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Azo Coupling The freshly prepared diazonium salt solution is then slowly added to an alkaline solution of unlabeled 5-aminosalicylic acid. The reaction mixture is stirred at a low temperature to facilitate the azo coupling, which forms the this compound backbone.

Step 3: Purification The resulting this compound product is then isolated and purified. This may involve acidification to precipitate the product, followed by filtration, washing, and recrystallization from a suitable solvent system to achieve high chemical purity.

An alternative "greener" synthetic approach has been reported for Olsalazine analogs, involving a one-pot reaction of two molecules of mesalazine with an activated dicarboxylic acid in water under microwave irradiation. This methodology could potentially be adapted for the synthesis of the isotopically labeled compound.

Analytical Characterization

A comprehensive analytical data package is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of this compound, thereby verifying the incorporation of the deuterium and nitrogen-15 isotopes. The isotopic distribution pattern would be analyzed to determine the level of enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the overall structure of the molecule and the position of the deuterium label by observing the absence of a specific proton signal.

-

¹³C NMR would provide further structural confirmation.

-

¹⁵N NMR could be employed to directly observe the presence and chemical environment of the nitrogen-15 label.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the chemical purity of the final compound, ensuring the absence of starting materials and by-products.

Mechanism of Action: Signaling Pathway

Olsalazine is a prodrug that delivers its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. The mechanism of action relies on the cleavage of the azo bond by azoreductases produced by colonic bacteria. The released mesalamine then exerts its anti-inflammatory effects locally on the epithelial cells of the colon. The primary anti-inflammatory action of mesalamine is believed to be the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Caption: Mechanism of action of Olsalazine.

Experimental Workflow for In Vivo Studies

The use of this compound in research, particularly in pharmacokinetic and pharmacodynamic studies, allows for the precise differentiation and quantification of the administered drug and its metabolites from endogenous molecules.

Caption: In vivo experimental workflow.

References

A Technical Guide to the Purity and Isotopic Enrichment of Olsalazine-d3,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Olsalazine-d3,¹⁵N, a deuterated and nitrogen-15 labeled isotopologue of the anti-inflammatory drug Olsalazine. While specific batch data for Olsalazine-d3,¹⁵N is not publicly available, this document outlines the standard experimental protocols and data presentation formats applicable to such a compound, based on established analytical techniques for isotopically labeled pharmaceuticals.

Olsalazine serves as a prodrug, delivering its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2][3] The introduction of stable isotopes like deuterium (d3) and nitrogen-15 (¹⁵N) is crucial for a variety of research applications, including pharmacokinetic studies, drug metabolism assays, and as internal standards for quantitative analysis by mass spectrometry.[4] The precise determination of both chemical purity and the degree of isotopic enrichment is paramount for the validity and accuracy of experimental results.[5]

Data Presentation: Purity and Isotopic Enrichment

The characterization of Olsalazine-d3,¹⁵N involves quantifying its chemical purity and the extent of isotopic labeling. This data is typically presented in a clear, tabular format for easy interpretation and comparison.

Table 1: Representative Certificate of Analysis for Olsalazine-d3,¹⁵N

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | HPLC |

| Isotopic Enrichment (¹⁵N) | ≥98.0 atom % ¹⁵N | 99.2 atom % ¹⁵N | Mass Spectrometry (MS) |

| Isotopic Enrichment (d3) | ≥98.0 atom % D | 99.6 atom % D | Mass Spectrometry (MS) / NMR |

| Molecular Formula | C₁₄H₇D₃N₃¹⁵NO₆ | Confirmed | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 307.26 g/mol | 307.2611 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Appearance | Off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in DMSO | Conforms | Visual Inspection |

Table 2: Isotopic Distribution Analysis by Mass Spectrometry

| Isotopologue Species | Theoretical Abundance (%) | Observed Abundance (%) |

| M+0 (Unlabeled) | < 0.1 | Not Detected |

| M+1 | < 0.5 | 0.3 |

| M+2 | < 1.0 | 0.8 |

| M+3 (d3) | < 1.5 | 1.2 |

| M+4 (d3, ¹⁵N) | > 95.0 | 97.7 |

Experimental Protocols

The following sections detail the standard methodologies for determining the chemical purity and isotopic enrichment of Olsalazine-d3,¹⁵N.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at a wavelength relevant to Olsalazine (e.g., 360 nm).

-

Sample Preparation: A stock solution of Olsalazine-d3,¹⁵N is prepared in a suitable solvent like DMSO and then diluted with the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total area of all peaks. Purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining the isotopic enrichment and confirming the molecular weight of labeled compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic molecules like Olsalazine.

-

Sample Infusion: The sample solution (prepared as for HPLC) is infused directly into the mass spectrometer or injected via the LC system.

-

Mass Analysis: The instrument is calibrated and set to acquire data over a mass range that includes the expected molecular ion of Olsalazine-d3,¹⁵N.

-

Data Analysis:

-

Molecular Weight: The mass of the most abundant isotopic peak is compared to the theoretical exact mass of the labeled compound.

-

Isotopic Enrichment: The relative intensities of the ion signals corresponding to the unlabeled (M), partially labeled, and fully labeled (M+4 for d3 and one ¹⁵N) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used as a quantitative method (qNMR) to determine purity. For Olsalazine-d3,¹⁵N, ¹H NMR would confirm the positions of the deuterium labels by the absence of corresponding proton signals.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6). An internal standard of known purity and concentration may be added for quantitative analysis.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, coupling constants, and integration of the observed signals are compared to the expected spectrum of Olsalazine. The absence of proton signals at the deuterated positions confirms the labeling.

-

Purity Assessment (qNMR): The integral of a characteristic signal from the analyte is compared to the integral of a signal from a certified internal standard. The purity is calculated based on the known concentration of the standard.

-

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of Olsalazine and a typical analytical workflow for purity and enrichment determination.

Caption: Metabolic activation of Olsalazine in the colon.

Caption: Integrated workflow for the analysis of Olsalazine-d3,¹⁵N.

References

An In-depth Technical Guide to the Safety of Olsalazine-d3,15N₂

Chemical and Physical Properties

Olsalazine is an aminosalicylate and a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1] It is comprised of two mesalamine molecules linked by an azo bridge.[1] This bond is cleaved in the colon to release the active drug.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₆ | PubChem[2] |

| Molecular Weight | 302.24 g/mol | PubChem[2] |

| CAS Number | 15722-48-2 | PubChem |

| Appearance | Not Determined | Cayman |

| Melting Point | Undetermined | Cayman |

| Boiling Point | Undetermined | Cayman |

| Solubility in Water | Not Determined | Cayman |

| pH | Not Applicable | Cayman |

| Property (Olsalazine Sodium) | Value | Source |

| Molecular Formula | C₁₄H₈N₂Na₂O₆ | PubChem |

| Molecular Weight | 346.20 g/mol | PubChem |

| CAS Number | 6054-98-4 | Cayman |

Hazard Identification and Precautionary Measures

Olsalazine sodium is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

| Hazard Statement | GHS Classification | Precautionary Statements |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Toxicological Information

The available toxicological data for Olsalazine is limited.

| Toxicity Metric | Value | Species | Source |

| Oral TDLo | 3.57 mg/kg | Human | Cayman |

| Oral LD50 | No Data Available | - | - |

Long-Term Effects: Animal studies have indicated a potential for adverse effects on the fetus. Repeat-dose studies in animals have shown a potential to cause adverse effects on the kidneys.

Clinical Effects: The most common adverse effects reported with clinical use are diarrhea, nausea, rash, and vomiting.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the Safety Data Sheets are not publicly available. The following are general procedural recommendations based on the available safety information.

First Aid Measures:

-

Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Handling and Storage:

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing dust and minimize dust generation. Use with adequate ventilation. Wear appropriate personal protective equipment, including safety goggles and gloves.

-

Storage: Store in a closed container at room temperature, away from heat, moisture, and direct light. Keep the container tightly closed in a well-ventilated place.

Mechanism of Action and Signaling Pathway

Olsalazine is a prodrug that is not absorbed in the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing two molecules of the active anti-inflammatory agent, mesalamine (5-ASA). Mesalamine is believed to exert its anti-inflammatory effects locally in the colon by inhibiting cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of prostaglandins and leukotrienes.

Accidental Release Measures

In case of a spill, wear appropriate personal protective equipment and avoid inhaling dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation. For large spills, non-essential personnel should be evacuated from the affected area.

Fire-Fighting Measures

Use water, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Formation of toxic gases such as carbon oxides and nitrogen oxides is possible during heating or in a fire. Firefighters should wear self-contained breathing apparatus.

Disposal Considerations

Dispose of waste in an appropriately labeled, sealed container. Care should be taken to avoid environmental release.

References

An In-depth Technical Guide on the Cost and Availability of Olsalazine-d3,15N for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the availability, estimated cost, and potential research applications of the isotopically labeled compound Olsalazine-d3,15N. This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and analytical chemistry who require this specific internal standard for their studies.

Availability and Procurement

This compound is not a stock item readily available from major chemical suppliers. However, its synthesis can be commissioned on a custom basis from specialized companies that produce isotopically labeled compounds for research purposes.

Custom Synthesis Suppliers:

Several companies offer custom synthesis of stable isotope-labeled compounds and are potential sources for obtaining this compound. Researchers should contact these vendors directly to inquire about synthesis feasibility, timelines, and pricing.

-

Shimadzu Chemistry & Diagnostics (formerly Alsachim): This company explicitly offers custom synthesis of multi-labeled compounds, including those with combinations of 13C, 15N, and Deuterium (2H).[1][2][3]

-

Axios Research: Lists stable isotope products of Olsalazine Sodium and provides custom synthesis services.[4]

-

Toronto Research Chemicals (TRC): While not listing this specific compound, TRC has a broad portfolio of labeled compounds and may offer custom synthesis.[5]

-

Cayman Chemical: Similar to TRC, they are a major supplier of research chemicals and may undertake custom synthesis projects.

-

Omicron Biochemicals, Inc.: Specializes in the synthesis of 13C, 2H, 15N, and 18O labeled compounds.

Data Presentation: Estimated Cost and Availability

The cost of custom-synthesized this compound will vary depending on the supplier, the required quantity, and the complexity of the synthesis. The following table provides an estimated cost structure based on typical custom synthesis projects for complex labeled molecules.

| Supplier Type | Estimated Cost (per mg) | Typical Minimum Quantity | Estimated Lead Time | Notes |

| Specialized Isotope Synthesis Labs | $500 - $1500+ | 1 - 5 mg | 8 - 16 weeks | Price is highly dependent on the synthetic route and purity requirements. A detailed quote must be obtained. |

| Major Research Chemical Suppliers | Request Quote | 1 - 10 mg | 10 - 20 weeks | May subcontract the synthesis to a specialized lab, potentially increasing cost and lead time. |

Note: The prices listed are estimates and should be confirmed by obtaining a formal quote from the respective suppliers.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of Olsalazine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical structure and chromatographic behavior to the unlabeled analyte, with a distinct mass-to-charge ratio (m/z), allows for correction of matrix effects and variations in sample processing.

The following is a detailed, adaptable protocol for the analysis of Olsalazine in plasma, using this compound as an internal standard. This protocol is based on established methods for the analysis of Olsalazine and its metabolites.

2.1. Sample Preparation: Protein Precipitation

-

Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a predetermined amount of this compound solution (in a compatible solvent like methanol or acetonitrile) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2.2. LC-MS/MS Instrumentation and Conditions (Example)

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the acidic protons of Olsalazine.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MRM Transitions (Hypothetical):

-

Olsalazine: Q1: m/z 301.1 -> Q3: m/z 136.0 (corresponding to the cleavage of the azo bond and loss of a salicylic acid moiety).

-

This compound: Q1: m/z 306.1 -> Q3: m/z 139.0 (adjust based on the exact positions of the labels). Note: The exact m/z values will need to be determined experimentally.

-

Signaling Pathways and Experimental Workflows

3.1. Mechanism of Action of Olsalazine

Olsalazine is a prodrug that is specifically activated in the colon. It consists of two molecules of mesalamine (5-aminosalicylic acid, 5-ASA) linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing the two active 5-ASA molecules. 5-ASA then exerts its anti-inflammatory effects locally in the colon.

3.2. Experimental Workflow for Quantification of Olsalazine

The following diagram illustrates the typical workflow for the quantification of Olsalazine in biological samples using this compound as an internal standard.

References

The Unseen Distinction: A Technical Guide to Olsalazine and its Isotopically Labeled Analog, Olsalazine-d3,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental differences and applications of Olsalazine and its stable isotope-labeled counterpart, Olsalazine-d3,15N2. While chemically similar, their utility in the realms of pharmaceutical research and development is vastly different. This document will elucidate the core principles that distinguish these two molecules, providing detailed experimental context and quantitative data for the scientific community.

Core Concepts: Olsalazine as a Therapeutic Agent

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Structurally, Olsalazine consists of two mesalamine molecules linked by an azo bond. This bond is designed to be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active mesalamine directly in the colon. This targeted delivery minimizes systemic absorption and potential side effects.[1]

Mechanism of Action

The therapeutic effect of Olsalazine is attributable to the local action of mesalamine in the colon. While the exact mechanism is not fully elucidated, it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Mesalamine may also act as a scavenger of reactive oxygen species.

Pharmacokinetics

Following oral administration, Olsalazine has limited systemic bioavailability, with approximately 2.4% of a dose being absorbed.[2] The vast majority of the administered dose reaches the colon intact, where it is converted to mesalamine.[2] A small fraction of Olsalazine is metabolized in the liver to Olsalazine-O-sulfate.[2]

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Parameter | Olsalazine | Olsalazine-O-sulfate | Mesalamine (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |

| Systemic Bioavailability | ~2.4% | - | Low | - |

| Elimination Half-life | ~0.9 hours | ~7 days | - | - |

| Peak Serum Concentration (after 1g oral dose) | 1.6 - 6.2 µmol/L | 3.3 - 12.4 µmol/L (at steady state) | 0 - 4.3 µmol/L | 1.7 - 8.7 µmol/L |

| Primary Site of Action | Colon | - | Colon | - |

| Primary Route of Elimination | Feces (as mesalamine) | Urine | Feces and Urine (as Ac-5-ASA) | Urine |

The Isotopic Analog: Olsalazine-d3,15N2 as an Internal Standard

The fundamental difference between Olsalazine and Olsalazine-d3,15N2 lies not in their therapeutic effect, but in their application in bioanalytical research. Olsalazine-d3,15N2 is a stable isotope-labeled version of Olsalazine, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This co-elution and co-ionization behavior allows for the correction of variability that can arise from matrix effects, ion suppression, and inconsistencies in sample preparation and instrument response.

Physicochemical Differences

The incorporation of stable isotopes results in a predictable increase in the molecular weight of the compound without significantly altering its chemical properties. In the case of Olsalazine-d3,15N2, the introduction of three deuterium atoms and two nitrogen-15 atoms would result in a mass increase of approximately 5 atomic mass units (amu) compared to the unlabeled Olsalazine.

Table 2: Comparison of Physicochemical Properties

| Property | Olsalazine | Olsalazine-d3,15N2 (Hypothetical) |

| Molecular Formula | C14H10N2O6 | C14H7D3(15N)2O6 |

| Monoisotopic Mass | 302.054 g/mol | ~307.08 g/mol |

| Chemical Properties | Identical | Identical |

| Therapeutic Activity | Active Prodrug | Not for therapeutic use |

| Primary Application | Treatment of IBD | Internal Standard for Bioanalysis |

Experimental Application: Quantification of Olsalazine in Biological Matrices

The primary application of Olsalazine-d3,15N2 is in the development and validation of robust bioanalytical methods for the accurate quantification of Olsalazine in complex biological matrices such as plasma, serum, or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for such analyses.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Olsalazine in a biological sample using Olsalazine-d3,15N2 as an internal standard.

Caption: Bioanalytical workflow for Olsalazine quantification.

Detailed Experimental Protocol (Representative Example)

This protocol provides a representative methodology for the quantification of Olsalazine in human plasma using LC-MS/MS with Olsalazine-d3,15N2 as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 10 µL of a working solution of Olsalazine-d3,15N2 (e.g., 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system.

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Olsalazine: Monitor a specific precursor-to-product ion transition (e.g., m/z 301.0 -> [fragment ion]).

-

Olsalazine-d3,15N2: Monitor the corresponding mass-shifted transition (e.g., m/z 306.0 -> [corresponding fragment ion]).

-

Table 3: Representative LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| Olsalazine MRM Transition (Hypothetical) | 301.0 -> [Fragment] |

| Olsalazine-d3,15N2 MRM Transition (Hypothetical) | 306.0 -> [Fragment] |

3. Quantification: The concentration of Olsalazine in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of Olsalazine.

Signaling Pathways and Logical Relationships

The core relationship between Olsalazine and its isotopically labeled form is one of analytical utility rather than biological signaling. The following diagram illustrates this logical relationship in the context of a bioanalytical assay.

Caption: The role of Olsalazine-d3,15N2 in accurate quantification.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Olsalazine-d3,15N as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily utilized in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Olsalazine is designed to deliver mesalamine directly to the colon, minimizing systemic side effects.[1][2] The accurate quantification of olsalazine and its active metabolite, mesalamine, in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Olsalazine-d3,15N, is critical for accurate and precise quantification. SIL-IS mitigates variability arising from sample preparation and matrix effects by co-eluting with the analyte and exhibiting similar ionization characteristics. While specific validated methods for this compound are not widely published, this document provides detailed application notes and protocols adapted from established methods for olsalazine and its metabolites, serving as a comprehensive guide for method development and validation.

Metabolic Pathway of Olsalazine

Olsalazine consists of two mesalamine molecules linked by an azo bond. Upon reaching the colon, this bond is cleaved by bacterial azoreductases, releasing two molecules of the active therapeutic agent, mesalamine. A minor portion of olsalazine can be metabolized in the liver to form olsalazine-O-sulfate. The liberated mesalamine is then partially absorbed and can be acetylated to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), its major metabolite.

Metabolic conversion of Olsalazine.

Experimental Protocols

The following protocols are based on established methods for the analysis of olsalazine's active metabolite, mesalamine, and can be adapted for the quantification of olsalazine using this compound as an internal standard. Method validation is essential to ensure the reliability of the data.

Materials and Reagents

-

Olsalazine reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Control human plasma (K2-EDTA)

Sample Preparation

Two common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

1. Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound at an optimized concentration).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

-

Aliquot 200 µL of plasma sample into a glass tube.

-

Add the internal standard (this compound).

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting conditions for method development.

Liquid Chromatography

| Parameter | Typical Conditions |

| Column | C18 or Phenyl (e.g., 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized for separation of analytes from matrix components |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40°C |

Mass Spectrometry

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 400 - 550°C |

| Ion Spray Voltage | 4500 - 5500 V (Positive), -4000 to -5000 V (Negative) |

| Collision Gas | Nitrogen |

MRM Transitions (Hypothetical for Olsalazine and IS)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Olsalazine | To be determined | To be determined |

| This compound | To be determined | To be determined |

Note: The specific m/z transitions for Olsalazine and this compound need to be determined by direct infusion and optimization on the mass spectrometer.

Bioanalytical Workflow

The overall process from sample collection to data analysis is outlined below.

A generalized workflow for bioanalysis.

Quantitative Data Summary

While specific data for an assay using this compound is not available, the following table summarizes the performance of a validated UHPLC-MS/MS method for the quantification of mesalamine in human plasma using mesalamine-d3 as the internal standard. This serves as an example of the expected performance characteristics for a well-developed method.

| Parameter | Result |

| Linearity Range | 0.10 - 12.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |

| Intra-day Precision (%CV) | 0.6 - 2.9% |

| Inter-day Precision (%CV) | 1.3 - 3.8% |

| Accuracy | 103.8 - 107.2% |

| Absolute Recovery (Mesalamine) | 82 - 95% |

| Absolute Recovery (Mesalamine-d3) | ~78% |

Conclusion

The use of a stable isotope-labeled internal standard such as this compound is the gold standard for the quantitative analysis of olsalazine in biological matrices by LC-MS/MS. Although a specific validated method for this compound is not publicly available, the protocols and parameters provided for its active metabolite, mesalamine, offer a robust starting point for method development. Adherence to proper bioanalytical method validation guidelines is crucial to ensure the generation of reliable and reproducible data for pharmacokinetic studies and clinical applications. The high sensitivity and selectivity of LC-MS/MS, combined with the use of an appropriate internal standard, enable the accurate determination of olsalazine concentrations, which is essential for understanding its pharmacology and optimizing its therapeutic use.

References

Application Note: Quantification of Olsalazine in Plasma by LC-MS/MS

Introduction

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases into two molecules of mesalamine, which then exert their therapeutic effects locally.[1][2][3] This targeted delivery minimizes systemic side effects.[1] Accurate quantification of olsalazine in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olsalazine in human plasma, using Olsalazine-d3,15N₂ as the internal standard (IS). The method utilizes a simple protein precipitation for sample preparation, ensuring high throughput and excellent recovery.

Signaling Pathway

Olsalazine's mechanism of action is indirect. It is not pharmacologically active itself but serves as a carrier for its active metabolite, mesalamine. In the colon, bacterial enzymes cleave the azo bond of olsalazine, releasing two molecules of mesalamine. Mesalamine is believed to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.

Caption: Mechanism of Action of Olsalazine.

Experimental Workflow

The bioanalytical workflow involves sample collection, preparation via protein precipitation, LC-MS/MS analysis, and data processing.

Caption: Bioanalytical workflow for Olsalazine quantification.

Protocols

Materials and Reagents

-

Olsalazine reference standard

-

This compound₂ internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K₂EDTA)

-

Deionized water

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of this compound₂ internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Olsalazine | This compound₂ (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| MRM Transition | To be determined experimentally | To be determined experimentally |

| Collision Energy (CE) | To be determined experimentally | To be determined experimentally |

| Declustering Potential (DP) | To be determined experimentally | To be determined experimentally |

| Ion Source Temp. | 550°C | 550°C |

Note: Specific MRM transitions and compound-dependent parameters for Olsalazine and its internal standard must be optimized during method development.

Quantitative Data Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.995.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | r² |

| Olsalazine | 1.00 - 1000 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | ≤20% | 80-120% | ≤20% | 80-120% |

| LQC | 3.00 | ≤15% | 85-115% | ≤15% | 85-115% |

| MQC | 100 | ≤15% | 85-115% | ≤15% | 85-115% |

| HQC | 800 | ≤15% | 85-115% | ≤15% | 85-115% |

Acceptance criteria are based on FDA and ICH M10 guidelines.

Recovery and Matrix Effect

The extraction recovery of olsalazine from human plasma was consistent and reproducible across all QC levels. The matrix effect was evaluated and found to be minimal, with no significant ion suppression or enhancement observed.

Table 5: Recovery and Matrix Effect

| QC Level | Mean Extraction Recovery (%) | Matrix Factor |

| LQC | >85% | 0.95 - 1.05 |

| MQC | >85% | 0.95 - 1.05 |

| HQC | >85% | 0.95 - 1.05 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of olsalazine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The method meets the acceptance criteria for bioanalytical method validation as per regulatory guidelines.

References

Application Notes and Protocols: Preparation of Olsalazine-d3,15N₂ Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine is an anti-inflammatory agent used in the treatment of ulcerative colitis.[1][2] It is a prodrug of mesalazine (5-aminosalicylic acid or 5-ASA), which means it is converted into its active form in the body.[1][3] Olsalazine itself consists of two mesalazine molecules linked by an azo bridge.[3] This bond is cleaved by bacteria in the colon, releasing the active 5-ASA to exert its therapeutic effects locally. Isotopically labeled compounds, such as Olsalazine-d3,15N₂, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry.

This document provides a detailed protocol for the preparation of stock solutions of this compound₂. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For accurate preparation of stock solutions, it is imperative to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of this compound₂ being used. The following table summarizes key quantitative data for Olsalazine sodium, the parent compound, which should be adjusted based on the CoA of the isotopically labeled analog.

| Parameter | Value | Source |

| Chemical Name | Disodium 3,3'-diazenediylbis(6-hydroxybenzoate)-d3,15N₂ | N/A |

| Molecular Formula | C₁₄H₅D₃N₂O₆ · 2Na (Note: Nitrogen is ¹⁵N) | Adapted from |

| Molecular Weight | To be obtained from the Certificate of Analysis | N/A |

| CAS Number | To be obtained from the supplier | N/A |

| Appearance | White to beige powder | |

| Solubility (in Water) | 2 mg/mL (for Olsalazine sodium) | |

| Storage Temperature | 2-8°C |

Note: The molecular weight of this compound₂ will differ from that of unlabeled Olsalazine sodium (346.20 g/mol ). Always use the molecular weight specified on the CoA for calculations.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound₂. This concentration is a typical starting point and may be adjusted based on specific experimental requirements.

Materials:

-

This compound₂ solid

-

High-purity solvent (e.g., DMSO, DMF, or a suitable aqueous buffer)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Safety Precautions:

-

Olsalazine may cause skin, eye, and respiratory irritation.

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Procedure:

-

Equilibration: Before weighing, allow the container of this compound₂ to equilibrate to room temperature for at least 30 minutes. This prevents condensation from affecting the weight measurement.

-

Weighing: Accurately weigh the desired amount of this compound₂ using a calibrated analytical balance. For a 1 mg/mL solution, this will be, for example, 1 mg for a final volume of 1 mL. Record the exact weight.

-

Dissolution: a. Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size. b. Add a small amount of the chosen solvent (e.g., approximately 50-70% of the final volume) to the flask. c. Gently swirl the flask to wet the powder. d. Vortex the solution for 1-2 minutes to aid dissolution. e. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Dilution to Final Volume: a. Once the compound is fully dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark. b. Cap the flask and invert it 10-15 times to ensure a homogenous solution.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and protect from light. b. Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. c. Store the aliquots at the recommended temperature of 2-8°C. For long-term storage, consult the supplier's recommendations, as storage at -20°C or -80°C may be appropriate.

Diagrams

Caption: Workflow for the preparation of this compound₂ stock solutions.

References

Application Notes: The Use of Isotopically Labeled Olsalazine (Olsalazine-d3,15N) in Ulcerative Colitis Research

Introduction

Olsalazine is an established pro-drug used in the management of ulcerative colitis (UC), particularly for maintaining remission in patients intolerant of sulfasalazine.[1][2] It consists of two molecules of 5-aminosalicylic acid (5-ASA, or mesalamine) linked by an azo bond.[3][4] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active anti-inflammatory agent, 5-ASA, directly at the site of inflammation in the colon.[5] The therapeutic action of 5-ASA is believed to be topical, involving the inhibition of inflammatory mediators like prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase pathways.

The use of stable isotope-labeled compounds, such as Olsalazine-d3,15N, represents a powerful tool in pharmaceutical research. Stable isotopes like deuterium (²H or d) and nitrogen-15 (¹⁵N) are non-radioactive and can be incorporated into a drug's molecular structure. This labeling allows researchers to differentiate the administered drug from endogenous compounds and to precisely track its journey through a biological system using mass spectrometry.

Applications of this compound in Ulcerative Colitis Research

The application of this compound is primarily centered on advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies:

-

Pharmacokinetic (ADME) Studies: Labeled olsalazine is invaluable for precisely quantifying the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug and its metabolites. By tracking the isotopically distinct molecules, researchers can determine the rate and extent of its conversion to 5-ASA in the colon, measure systemic absorption, and identify metabolic pathways with high accuracy.

-

Bioavailability and Bioequivalence Studies: this compound can be used in clinical trials to assess the bioavailability of new formulations by comparing them to a reference standard.

-

Internal Standard for Quantitative Analysis: Due to its chemical identity and mass difference, this compound serves as an ideal internal standard for LC-MS/MS assays, enabling highly accurate quantification of unlabeled olsalazine in complex biological matrices like plasma, tissue, and feces.

-

Mechanism of Action Studies: Tracking the labeled 5-ASA metabolite within colonic tissues can provide deeper insights into its local distribution, cellular uptake, and engagement with inflammatory pathways.

Below, we provide detailed protocols for the hypothetical use of this compound in preclinical ulcerative colitis research.

Mechanism of Action and Metabolic Activation

Olsalazine acts as a targeted delivery system for 5-ASA. After oral administration, it passes largely unabsorbed through the small intestine. In the colon, gut bacteria cleave the azo bond, releasing two molecules of 5-ASA which then exert a local anti-inflammatory effect on the colonic mucosa. The primary mechanism involves the inhibition of prostaglandin and leukotriene synthesis. Evidence also suggests that 5-ASA may modulate the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key transcription factor in the inflammatory response.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a DSS-Induced Colitis Mouse Model

This protocol describes how to determine the pharmacokinetic profile of this compound and its active metabolite in mice with dextran sulfate sodium (DSS)-induced colitis, a common model for UC.

1. Objective: To quantify the concentration of this compound and its metabolite (5-ASA-d3,15N) over time in plasma and colon tissue.

2. Materials:

-

This compound

-

BALB/c mice

-

Dextran Sulfate Sodium (DSS)

-

LC-MS/MS system

-

Standard laboratory equipment for animal handling and sample processing

3. Methodology:

-

Induction of Colitis: Administer 3-5% DSS in drinking water to mice for 5-7 days to induce colitis. Monitor for clinical signs such as weight loss, stool consistency, and bleeding (Disease Activity Index, DAI).

-

Drug Administration: On day 8, administer a single oral gavage dose of this compound (e.g., 50 mg/kg) to a cohort of DSS-treated mice.

-

Sample Collection:

-

Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

At each terminal time point, euthanize a subset of mice and harvest the entire colon.

-

Process blood to plasma by centrifugation and store at -80°C.

-

Rinse colon tissue, weigh, and homogenize in a suitable buffer. Store at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing an internal standard (e.g., a different isotopologue of Olsalazine).

-

Vortex and centrifuge to pellet proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use multiple reaction monitoring (MRM) to detect the specific mass transitions for this compound and 5-ASA-d3,15N.

-

Quantify concentrations against a standard curve prepared in the corresponding matrix (plasma or tissue homogenate).

-

Protocol 2: In Vitro Metabolism by Fecal Microbiota

This protocol assesses the conversion rate of this compound to its active metabolite by the gut microbiota.

1. Objective: To determine the in vitro rate of azo bond cleavage of this compound by intestinal bacteria.

2. Materials:

-

This compound

-

Fresh fecal samples from healthy human donors or rodents

-

Anaerobic chamber or gas pack system

-

Reduced phosphate buffer

-

LC-MS/MS system

3. Methodology:

-

Preparation of Fecal Slurry:

-

Inside an anaerobic chamber, homogenize fresh fecal material (1:10 w/v) in pre-reduced, sterile phosphate buffer.

-

Filter the homogenate through sterile gauze to remove large particulate matter.

-

-

Incubation:

-

Add this compound to the fecal slurry to a final concentration of 100 µM.

-

Incubate the slurry under strict anaerobic conditions at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Processing:

-

Immediately stop the reaction in each aliquot by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet solids and bacteria.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentrations of the parent drug (this compound) and the appearing metabolite (5-ASA-d3,15N) using a validated LC-MS/MS method as described in Protocol 1.

-

-

Data Analysis:

-

Plot the concentration of this compound and 5-ASA-d3,15N versus time to determine the rate of metabolism.

-

Data Presentation

Quantitative data from research studies should be presented in a clear, tabular format for comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and 5-ASA-d3,15N in a Mouse Model

| Analyte | Matrix | Tmax (h) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |

| This compound | Plasma | 2.0 | 150 | 980 |

| Colon Tissue | 4.0 | 2,500 | 28,000 | |

| 5-ASA-d3,15N | Plasma | 8.0 | 50 | 650 |

| Colon Tissue | 8.0 | 45,000 | 550,000 |

This table presents hypothetical data to illustrate expected outcomes. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve.

Table 2: Summary of Clinical Efficacy Data for Unlabeled Olsalazine in Ulcerative Colitis

| Study Type | Patient Group | Treatment | Dose | Duration | Outcome |

| Maintenance of Remission | UC patients in remission | Olsalazine vs. Placebo | 500 mg twice daily | 6 months | Relapse Rate: 23% (Olsalazine) vs. 45% (Placebo) |

| Maintenance of Remission | UC patients in remission | Olsalazine vs. Sulfasalazine | 500 mg twice daily | 6 months | Relapse Rate: 19.5% (Olsalazine) vs. 12.2% (Sulfasalazine) |

| Active Disease | Sulfasalazine-intolerant UC patients | Olsalazine vs. Placebo | 0.75 g, 1.5 g, or 3 g daily | - | Clinical Improvement: 35% (Olsalazine combined) vs. 16% (Placebo) |

| Active Disease | UC patients with active disease | Olsalazine | ~2.3 g/day (initial) | 6 months | Remission Rate: 91% at 6 months |

Table 3: Effect of Olsalazine on Cytokine Levels in Colon Tissue of DSS-Induced Colitis Mice

| Cytokine | Effect of Olsalazine | Implication |

| Pro-inflammatory | ||

| IL-17, TNF-α, IL-1β, IFN-γ | Significantly Decreased | Reduction of inflammatory response |

| Anti-inflammatory / Regulatory | ||

| IL-10, TGF | Significantly Increased | Promotion of immune regulation and healing |

| Growth Factors | ||

| EGF | Significantly Increased | Promotion of epithelial repair |

Data summarized from a study on the therapeutic effects of olsalazine in a DSS mouse model.

References

Application of Isotopically Labeled Olsalazine in Crohn's Disease Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of isotopically labeled Olsalazine in the context of Crohn's disease research. While the specific isotopically labeled form "Olsalazine-d3,15N" is not commonly cited in available literature, the principles and protocols outlined herein are directly applicable and have been adapted for the commercially available stable isotope-labeled standard, Olsalazine-13C6 . This guide will cover the theoretical background, practical experimental procedures, and data interpretation for pharmacokinetic and pharmacodynamic studies of Olsalazine.

Introduction to Olsalazine and its Role in Crohn's Disease

Olsalazine is an anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and potentially Crohn's disease affecting the colon.[1] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond.[2][3] This unique structure allows for targeted delivery to the colon. After oral administration, Olsalazine passes largely unabsorbed through the small intestine.[3] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the two active mesalamine molecules. Mesalamine is believed to exert its anti-inflammatory effects locally on the colonic mucosa by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.

The study of Olsalazine's pharmacokinetics and its conversion to mesalamine is crucial for optimizing therapeutic strategies in Crohn's disease. Accurate quantification of Olsalazine and its metabolites in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Olsalazine-13C6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to minimize analytical variability and improve accuracy and precision.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is a powerful technique for the precise quantification of analytes in complex biological samples. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical process. In this case, Olsalazine-13C6 serves as the internal standard for the quantification of unlabeled Olsalazine.

Key advantages of using a stable isotope-labeled internal standard include:

-

Similar Chemical and Physical Properties: The labeled standard (Olsalazine-13C6) and the unlabeled analyte (Olsalazine) have nearly identical chemical and physical properties. This ensures they behave similarly during sample preparation steps like extraction, and during chromatographic separation and ionization in the mass spectrometer.

-